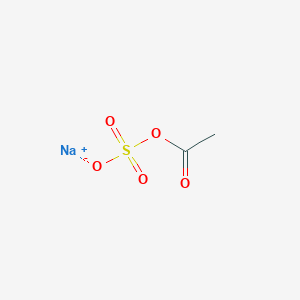

Sodium acetyl sulphate

Description

Sodium acetyl sulphate (hypothetical formula: CH₃COOSO₃Na) is a sodium salt theoretically derived from the esterification of sulfuric acid with an acetyl group. This article compares sodium acetyl sulphate with these structurally or functionally related sodium salts, leveraging data from industrial, pharmaceutical, and material science studies .

Propriétés

Numéro CAS |

19201-24-2 |

|---|---|

Formule moléculaire |

C2H3NaO5S |

Poids moléculaire |

162.1 g/mol |

Nom IUPAC |

sodium;acetyl sulfate |

InChI |

InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |

Clé InChI |

VCLVUNFJTOOMIR-UHFFFAOYSA-M |

SMILES |

CC(=O)OS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CC(=O)OS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CC(=O)OS(=O)(=O)[O-].[Na+] |

Autres numéros CAS |

19201-24-2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Chemical and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| Sodium Sulphate | Na₂SO₄ | 142.04 | 884 | 185 g/L (20°C) | Cement hydration, desiccant, glassmaking |

| Sodium Lauryl Sulphate | C₁₂H₂₅OSO₃Na | 288.38 | 206–208 | Highly soluble | Surfactant, laboratory reagent |

| Sodium Acetate | CH₃COONa | 82.03 | 324 | 762 g/L (20°C) | Buffer, food preservative, heating pads |

| Sodium Acetyl Sulphate | CH₃COOSO₃Na* | ~178.08 (hypothetical) | N/A | Inferred: Moderate | Potential: Organic synthesis, surfactants |

Notes:

- Sodium Sulphate : Exhibits high thermal stability and inertness, making it suitable for high-temperature industrial processes. Its role in cement hydration includes accelerating setting time but reducing superplasticizer adsorption .

- Sodium Lauryl Sulphate (SLS) : A surfactant with irritant properties (skin/eye/respiratory). Readily biodegradable (95% degradation in 28 days) but toxic to aquatic life .

- Sodium Acetate : Hygroscopic and used in pH buffering. Synthesized via acetic acid neutralization .

Stability and Reactivity

- Sodium Sulphate: Stable under normal conditions but incompatible with strong acids (e.g., releases SOₓ gases). Non-flammable .

- SLS : Stable at room temperature but decomposes at 206–208°C, releasing sulfur oxides. Avoid strong oxidizers and high heat .

- Sodium Acetyl Sulphate : Hypothetically, ester linkages may render it less stable than Na₂SO₄. Likely reactive with bases (hydrolysis) or strong acids.

Research Findings and Industrial Relevance

- Cement Science : Sodium sulphate accelerates fly ash-Portland cement hydration but reduces superplasticizer adsorption, leading to less dense matrices .

- Pharmaceutical Synthesis : Sodium salts like acetate and bicarbonate are used in drug purification (e.g., aspirin synthesis via acetyl chloride reactions) .

- Surfactant Industry : SLS dominates due to its emulsifying properties, but alternatives like sodium acetyl sulphate (if stable) could offer niche applications .

Q & A

Q. What validation criteria are critical when designing sodium acetyl sulphate as a reference material for analytical chemistry?

- Methodological Answer : Follow ISO Guide 34 for reference material certification. Validate homogeneity (ANOVA of subsamples), stability (accelerated aging at 40°C/75% RH), and commutability (comparison across 5+ analytical platforms). Publish uncertainty budgets (±0.5% for purity) .

Literature and Knowledge Gaps

Q. How can systematic reviews identify understudied applications of sodium acetyl sulphate in green chemistry?

- Methodological Answer : Conduct PRISMA-guided searches across Scopus, Web of Science, and Reaxys. Use MeSH terms (e.g., "sulfonation," "biocatalysis") and screen for inclusion/exclusion criteria (e.g., solvent-free synthesis). Highlight gaps via keyword co-occurrence maps (VOSviewer) and recommend priority areas (e.g., enzymatic sulfonation) .

Q. What metrics should guide the prioritization of sodium acetyl sulphate’s unexplored physicochemical properties for future research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.